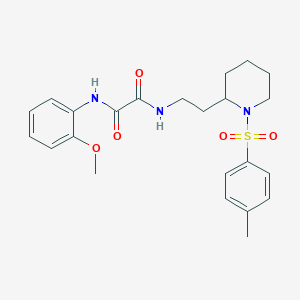

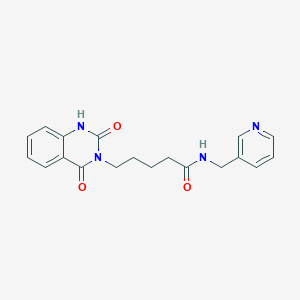

![molecular formula C18H13N3OS B2979847 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide CAS No. 2034327-67-6](/img/structure/B2979847.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a fused imidazole and pyridine ring. The position of the nitrogen atoms in the imidazole ring and the pyridine ring can vary, leading to different isomers .

Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse and depend on the specific substituents present on the molecule. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Aplicaciones Científicas De Investigación

Optoelectronic Devices

Imidazo[1,2-a]pyridin-2-yl derivatives show promise in the development of optoelectronic devices due to their luminescent properties. These compounds can be used in creating components such as light-emitting diodes (LEDs), photodetectors, and solar cells .

Sensors

The sensitivity of these derivatives to changes in their environment makes them suitable for sensor applications. They can be utilized in the detection of gases, ions, or organic molecules, contributing to advancements in environmental monitoring and diagnostic tools .

Anti-Cancer Drugs

Research has indicated that imidazo[1,2-a]pyridin-2-yl derivatives possess anti-cancer properties. They are being explored for their potential use in chemotherapy drugs that target specific cancer cells without harming healthy cells .

Confocal Microscopy and Imaging

Due to their luminescent nature, these compounds are also used as emitters in confocal microscopy and imaging. This application is crucial for biological research where visualization of cells and tissues is required .

Corrosion Inhibition

Some derivatives have been studied for their effectiveness as corrosion inhibitors. They can protect metals from corrosion, making them valuable in industrial settings where metal preservation is essential .

Antibacterial Agents

The antibacterial activity of imidazo[1,2-a]pyridin-2-yl derivatives has been observed against various bacterial strains. This makes them candidates for developing new antibacterial drugs or coatings .

Enzyme Inhibition

These compounds have been synthesized and evaluated for their inhibitory activities against enzymes such as acetylcholinesterase and butyrylcholinesterase. Such inhibitors are important in treating diseases like Alzheimer’s .

Anti-Tubercular Agents

Imidazo[1,2-a]pyridin-2-yl derivatives have shown potent activity against Mycobacterium tuberculosis. They offer a potential pathway for creating new treatments for tuberculosis .

Mecanismo De Acción

Direcciones Futuras

The development of new methods for the synthesis of imidazo[1,2-a]pyridines that allow obtaining the target products in one synthetic stage with high yields is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem, the undoubted advantage of which is the possibility of obtaining a wide range of products, avoiding the complex sequence of multistage syntheses .

Propiedades

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c22-18(13-8-10-23-12-13)20-15-6-2-1-5-14(15)16-11-21-9-4-3-7-17(21)19-16/h1-12H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOAMYJJFRIZIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2979768.png)

![1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2979772.png)

![2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B2979779.png)

![ethyl 2-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate](/img/structure/B2979785.png)

![3-[(3-Fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B2979786.png)